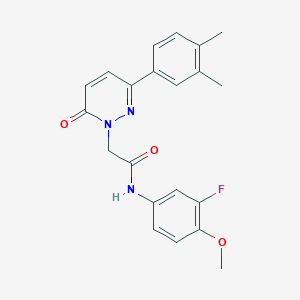

4-(cyclopropanecarbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

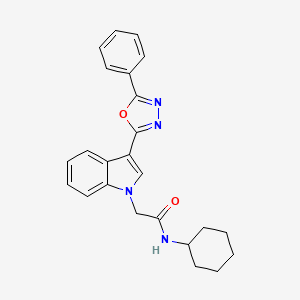

The compound of interest, 4-(cyclopropanecarbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one, is a complex organic molecule that features a pyrrole core, which is a five-membered heterocyclic ring containing nitrogen. This core is substituted with various functional groups that include methoxy groups, a cyclopropanecarbonyl group, and a hydroxy group. The presence of these groups suggests that the compound may have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex due to the reactivity of the pyrrole ring. In the context of the provided papers, a related compound, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, was synthesized via an asymmetric 1,3-dipolar cycloaddition reaction, which is a method that could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of heterocyclic betaines, which are structurally related to pyrroles, was achieved by reacting alkyl 2H-azirine-2-carboxylates with methoxy-2-oxo-1-(pyridin-1-ium-1-yl)ethan-1-ides . This method could provide insights into the synthesis of the target compound, particularly in the formation of the methoxy and carboxylate functional groups.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often characterized by X-ray diffraction, as seen in the study of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester . The crystal structure of this compound revealed a slightly distorted pyrrolic ring and specific angles between the planes of the substituents and the pyrrolic ring. Such structural information is crucial for understanding the three-dimensional conformation of the compound and its potential interactions with other molecules.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including hydrogen bond formation, as observed in the dimerization of heterocyclic betaines . The reactivity of the pyrrole ring can also lead to unusual transformations, such as the formation of 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones from chlorinated pyrrolidinones . These reactions highlight the importance of the substituents on the pyrrole ring in dictating the chemical behavior of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For instance, the presence of methoxy groups can affect the solubility and the electronic properties of the molecule. The betaines studied exhibited intramolecular charge transfer, which is a property that could also be relevant to the compound of interest . Additionally, the intermolecular interactions, such as C–H...π interactions, contribute to the stability and the crystal packing of the compounds .

Aplicaciones Científicas De Investigación

Stereoselective Synthesis

A study explores the stereoselective synthesis of trans-β-methoxycarbonyl-γ-aryl-γ-butyrolactones, highlighting a process involving methoxycarbonylmethyl triphenyl arsonium bromide and dimethyl-5-substituted-benzal-1,3-dioxa-4,6-dione in the presence of potassium carbonate. This process yields cyclopropane intermediates, indicating a method for synthesizing complex organic structures that could involve the compound of interest due to the similarity in reactive groups and structural motifs (Chen, Ding, Cao, & Lu, 2002).

Reaction with Arsonium Ylides

Another study examines the reaction of electron-deficient cyclopropane derivatives with arsonium ylides, leading to products with high stereoselectivity. This highlights the compound's potential reactivity and application in synthesizing structurally complex molecules with precise stereochemical outcomes (Chen, Cao, Ding, & Sun, 2005).

Structural Analysis of Pyrrole Derivatives

Research into the structural analysis of pyrrole derivatives, including X-ray study, provides insight into the spatial arrangement and electronic structure of molecules similar to the compound . Such studies can elucidate the role of cyclopropane rings and methoxycarbonyl groups in determining molecular conformation and reactivity (Cetina et al., 2004).

Synthesis and Reactivity

Investigations into the synthesis and reactivity of compounds featuring cyclopropane and pyrrole units underscore the importance of these moieties in organic synthesis. For instance, studies on the thermal decomposition of strained spiro compounds and the electroorganic synthesis involving cyclopropane derivatives reveal complex reaction pathways that could be pertinent to the compound of interest, showing its potential applications in developing novel synthetic routes and materials (Tomilov et al., 1995); (Shono, Matsumura, Uchida, & Tagami, 1987).

Propiedades

IUPAC Name |

3-(cyclopropanecarbonyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(2-methoxyethyl)-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO6/c1-24-9-8-20-16(12-6-7-13(25-2)14(10-12)26-3)15(18(22)19(20)23)17(21)11-4-5-11/h6-7,10-11,16,22H,4-5,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNPWXGPPQUSMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(C(=C(C1=O)O)C(=O)C2CC2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(cyclopropanecarbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2540650.png)

![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2540655.png)

![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540657.png)

![2-[(2-chloroacetyl)-methylamino]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2540660.png)

![5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2540663.png)

![5-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-carboxamide](/img/structure/B2540667.png)

![(E)-3-(furan-2-yl)-1-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2540668.png)

![N-[(3-Chlorophenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2540670.png)